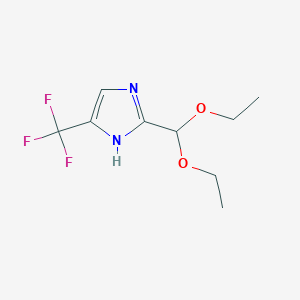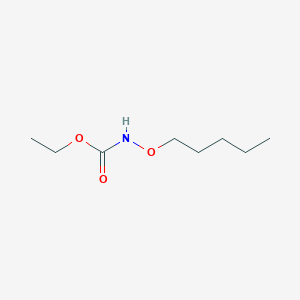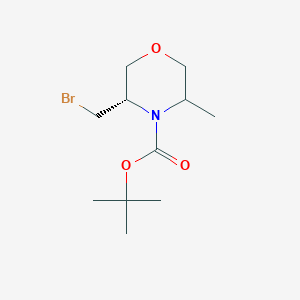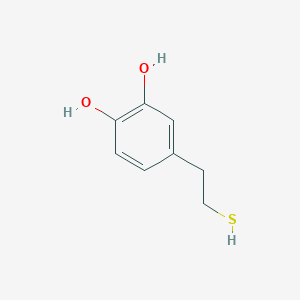![molecular formula C10H15ClN4O B12928246 N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide CAS No. 88380-63-6](/img/no-structure.png)
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide is a chemical compound with the molecular formula C10H15ClN4O. It belongs to the class of pyrimidine derivatives, which are known for their wide range of pharmacological activities. Pyrimidine derivatives are commonly found in DNA and RNA, making them crucial for various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide typically involves the reaction of 2,4-dichloropyrimidine with diethylamine, followed by acetylation. The reaction is carried out in a mixture of water and methanol at temperatures ranging from 25 to 30°C for 24 hours, yielding the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product .
化学反应分析
Types of Reactions
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield amine derivatives .
科学研究应用
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
相似化合物的比较
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(2,6-Dimethylphenyl)chloroacetamide
- N-(2-chloropyrimidin-4-yl)-N-phenyl-N′-phenyl ureas
Uniqueness
N-[6-Chloro-2-(diethylamino)pyrimidin-4-yl]acetamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its diethylamino group enhances its solubility and bioavailability, making it a valuable compound for various applications .
属性
| 88380-63-6 | |
分子式 |
C10H15ClN4O |
分子量 |
242.70 g/mol |
IUPAC 名称 |
N-[6-chloro-2-(diethylamino)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C10H15ClN4O/c1-4-15(5-2)10-13-8(11)6-9(14-10)12-7(3)16/h6H,4-5H2,1-3H3,(H,12,13,14,16) |
InChI 键 |
UCHGZNOEXZRBSE-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC(=CC(=N1)Cl)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B12928183.png)



![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
